Substance P antagonist receptor quantifier F-18, chemically known as 2-[18F]fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzyl-amine, is a radiolabeled compound developed for the quantification of neurokinin-1 receptors, primarily using positron emission tomography (PET) imaging. This compound serves as a valuable tool in neuroscience research, particularly in studying the distribution and function of neurokinin-1 receptors in the brain and other tissues.
The primary source of this compound is its synthesis from precursors that undergo radiolabeling with fluorine-18. It falls under the category of radiopharmaceuticals used for imaging and research purposes. The neurokinin-1 receptor is a critical target in various physiological processes, including pain perception, stress response, and mood regulation.
The synthesis of [18F]SPA-RQ involves several steps:
The entire synthesis process can be completed in approximately 60 minutes, yielding high specific activity ranging from 180 to 2480 GBq/µmol .
The molecular structure of [18F]SPA-RQ features a complex arrangement that includes:
The compound's molecular formula is C19H21F3N4O, and it has a molecular weight of approximately 392.39 g/mol. The high affinity for neurokinin-1 receptors is attributed to its structural components that allow effective binding to these receptors .
The primary chemical reaction involved in the synthesis of [18F]SPA-RQ is the nucleophilic substitution reaction where the deprotonated phenolic hydroxyl group reacts with [18F]bromofluoromethane. This reaction occurs under conditions that promote the formation of carbon-fluorine bonds, which are crucial for radiolabeling.
Subsequent hydrolysis reactions involving trifluoroacetic acid facilitate the removal of protective groups, ensuring that the active form of the compound is obtained for further analysis and application .
The mechanism of action for [18F]SPA-RQ involves its selective binding to neurokinin-1 receptors located in various tissues, including the central nervous system. Upon binding, it inhibits the action of substance P, a neuropeptide associated with pain transmission and inflammatory responses.
Studies have shown that this compound can effectively penetrate the blood-brain barrier, allowing for visualization of receptor distribution through PET imaging . The binding affinity for human neurokinin-1 receptors has been reported to be exceptionally high (IC50 = 67 pM), indicating its potential effectiveness in clinical applications .
The physical properties of [18F]SPA-RQ include:
Chemical properties include:
These properties make it suitable for both in vitro and in vivo studies .
[18F]SPA-RQ has significant applications in scientific research:
Fluorine-18 radiolabeling of NK1 receptor antagonists leverages the isotope’s favorable nuclear properties (97% β⁺ decay, 109.7 min half-life) and high specific activity (>180 GBq/µmol) for high-resolution PET imaging [1] [2]. For [¹⁸F]SPA-RQ, the radiolabeling involves a two-step process:
This method achieves radiochemical purity >98.5% and molar activities of 180–2,480 GBq/µmol, critical for minimizing receptor saturation during in vivo imaging [1] [8]. Challenges include controlling competing N-alkylation side reactions and optimizing reaction kinetics to mitigate [¹⁸F]fluoride decay losses [4].
Table 1: Key Radiolabeling Parameters for [¹⁸F]SPA-RQ
Parameter | Value/Range | Significance |
---|---|---|
Molar Activity (EOS*) | 180–2,480 GBq/µmol | Minimizes mass-dependent receptor saturation |
Radiochemical Purity | >98.5% | Ensures imaging specificity |
Reaction Solvent | DMF | Facilitates nucleophilic substitution |
Precursor | L-825,058 | Enables regioselective O-alkylation |
*End of Synthesis |
Precursor engineering focuses on enhancing radiolabeling efficiency and minimizing by-products. The initial precursor (compound 11) featured a piperidine nitrogen susceptible to undesired N-alkylation, reducing radiochemical yields (RCY). Structural optimization led to the adoption of L-825,058, incorporating:
These modifications increased RCY from <5% to 20–30% (decay-corrected) and reduced synthesis time to 90–120 minutes [3] [7]. Crucially, precursor stability was enhanced by using lyophilized formulations stored under inert gas, preventing hydrolysis of the tetrazole group [4].
Table 2: Impact of Precursor Design on Radiolabeling Efficiency
Precursor | RCY (%) | By-products | Stability |
---|---|---|---|
Compound 11 | <5 | N-alkylated derivatives | Low (hydrolysis) |
L-825,058 | 20–30 | <2% impurities | High (lyophilized) |
Two principal radiolabeling strategies exist for [¹⁸F]SPA-RQ: direct nucleophilic substitution and indirect alkylation. Their pros and cons are context-dependent:
Limitations: Requires multi-step synthesis, risking [¹⁸F] decay losses.
Direct nucleophilic substitution:
Species-dependent pharmacology further complicates method selection. For example, rat NK1 receptors exhibit negligible [¹⁸F]SPA-RQ binding due to sequence divergence in the receptor’s transmembrane domain, whereas guinea pig and human receptors show high affinity (Kd ~67 pM). Thus, alkylation remains optimal for human/applicable models [1] [6].
Table 3: Comparison of Radiolabeling Methods for NK1 Antagonists
Method | RCY (%) | Reaction Time | Species Applicability | Key Challenges |
---|---|---|---|---|
[¹⁸F]FCH₂Br Alkylation | 20–30 | 90–120 min | Human, guinea pig | Multi-step synthesis |
Classical Nucleophilic (DMF) | <5* | 30 min | Limited | Thermal decomposition |
Ionic Liquid Nucleophilic | 70–85 | 20 min | Not tested | Requires precursor optimization |
*Estimated for SPA-RQ precursor |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7